molecular formula C24H22Cl2N2OS B12693980 1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-(1-naphthalenylmethyl)- CAS No. 178980-13-7

1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-(1-naphthalenylmethyl)-

Cat. No.: B12693980
CAS No.: 178980-13-7
M. Wt: 457.4 g/mol
InChI Key: HYMJTIFUWZMACL-UHFFFAOYSA-N
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Description

“1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-(1-naphthalenylmethyl)-” is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their wide range of biological activities and are often used in pharmaceuticals, agrochemicals, and other industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-(1-naphthalenylmethyl)-” typically involves multi-step organic reactions. The process may start with the preparation of the imidazole ring, followed by the introduction of various substituents through reactions such as alkylation, thiolation, and chlorination. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes the use of larger reactors, continuous flow processes, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the imidazole ring or other functional groups, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be studied for its potential biological activities and therapeutic applications.

Medicine

In medicine, the compound could be explored for its pharmacological properties. Imidazole derivatives are often found in drugs targeting infections, inflammation, and other medical conditions.

Industry

Industrially, the compound may be used in the development of new materials, agrochemicals, and other specialized applications.

Mechanism of Action

The mechanism of action of “1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-(1-naphthalenylmethyl)-” would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The molecular pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    1H-Imidazole-2-methanol derivatives: Compounds with similar core structures but different substituents.

    Thioether-containing imidazoles: Compounds with sulfur-containing groups attached to the imidazole ring.

    Naphthalenylmethyl-substituted imidazoles: Compounds with naphthalene groups attached to the imidazole ring.

Uniqueness

The uniqueness of “1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-(1-naphthalenylmethyl)-” lies in its specific combination of substituents, which may confer distinct chemical and biological properties. Comparing its activity and applications with similar compounds can highlight its potential advantages and areas for further research.

Properties

CAS No.

178980-13-7

Molecular Formula

C24H22Cl2N2OS

Molecular Weight

457.4 g/mol

IUPAC Name

[5-(3,5-dichlorophenyl)sulfanyl-1-(naphthalen-1-ylmethyl)-4-propan-2-ylimidazol-2-yl]methanol

InChI

InChI=1S/C24H22Cl2N2OS/c1-15(2)23-24(30-20-11-18(25)10-19(26)12-20)28(22(14-29)27-23)13-17-8-5-7-16-6-3-4-9-21(16)17/h3-12,15,29H,13-14H2,1-2H3

InChI Key

HYMJTIFUWZMACL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N(C(=N1)CO)CC2=CC=CC3=CC=CC=C32)SC4=CC(=CC(=C4)Cl)Cl

Origin of Product

United States

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